N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H30N8O and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.25425761 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and its derivatives have been explored for their potential anticancer and anti-inflammatory applications. A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for their 5-lipoxygenase inhibition, which is relevant for anti-inflammatory action (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Properties
Deohate and Palaspagar (2020) conducted a study on pyrimidine linked pyrazole heterocyclics, demonstrating their insecticidal and antimicrobial potential. This research indicates that derivatives of this compound could be valuable in developing new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).
Antibacterial Activity
Kumar et al. (2017) synthesized and screened a series of pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids for antibacterial activity, showcasing the compound's effectiveness against various bacterial species. This suggests that this compound derivatives could also possess significant antibacterial properties (Kumar et al., 2017).
Potential in Neuroinflammation Imaging
Wang et al. (2018) developed a novel PET agent for imaging of IRAK4 enzyme in neuroinflammation using a derivative of pyrazolo[1,5-a]pyrimidine, indicating the potential use of this compound in neuroscientific research and diagnosis of neuroinflammatory conditions (Wang et al., 2018).
Fungicidal Activity
Research into pyrazolo[1,5-a]pyrimidine analogues of systemic fungicides, such as carboxin, has been conducted to explore their fungicidal properties. A study by Huppatz (1985) synthesized a series of these derivatives, showing significant activity against fungal species, suggesting that this compound might also be investigated for its fungicidal applications (Huppatz, 1985).
Properties
IUPAC Name |
N-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O/c1-7-28(14-20-15(4)27-30(9-3)17(20)6)23(32)19-13-26-31-21(10-11-24-22(19)31)18-12-25-29(8-2)16(18)5/h10-13H,7-9,14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCZKXSZDUILF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)N(CC)CC4=C(N(N=C4C)CC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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